N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine is an organic compound that features a fluorophenyl group attached to an ethyl chain, which is further connected to a pentylethane-1,2-diamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine typically involves the reaction of 4-fluorophenethylamine with pentylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters and continuous monitoring to ensure consistent quality. The use of advanced purification techniques, such as chromatography, may be employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine
- 2-Fluorophenylacetic acid
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine is unique due to its specific structural features, such as the combination of a fluorophenyl group with a pentylethane-1,2-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
627520-21-2 |
---|---|
Molekularformel |
C15H25FN2 |
Molekulargewicht |
252.37 g/mol |
IUPAC-Name |
N'-[2-(4-fluorophenyl)ethyl]-N-pentylethane-1,2-diamine |
InChI |
InChI=1S/C15H25FN2/c1-2-3-4-10-17-12-13-18-11-9-14-5-7-15(16)8-6-14/h5-8,17-18H,2-4,9-13H2,1H3 |
InChI-Schlüssel |
WXDFQHVJCFFUGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNCCNCCC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.